molecular formula C16H17NO2 B184360 N-(3-methoxyphenyl)-3,5-dimethylbenzamide CAS No. 724429-82-7

N-(3-methoxyphenyl)-3,5-dimethylbenzamide

Cat. No. B184360
CAS RN: 724429-82-7
M. Wt: 255.31 g/mol
InChI Key: YVPVJFFDIZLDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-3,5-dimethylbenzamide, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention due to its potent psychoactive effects. It was first identified in 2014 and has since been associated with a number of adverse events, including hospitalizations and deaths.

Mechanism of Action

MMB-FUBINACA acts as an agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. When MMB-FUBINACA binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects associated with cannabinoids, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
MMB-FUBINACA has been shown to have a number of biochemical and physiological effects on the body. It has been linked to increased heart rate, blood pressure, and body temperature, as well as respiratory depression and seizures. Long-term use of MMB-FUBINACA has also been associated with liver and kidney damage.

Advantages and Limitations for Lab Experiments

One advantage of using MMB-FUBINACA in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on specific pathways and cell types. However, the psychoactive effects of MMB-FUBINACA can also make it difficult to conduct experiments that require precise control over animal behavior.

Future Directions

There are many future directions for research on MMB-FUBINACA and synthetic cannabinoids in general. One area of interest is the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and body, particularly in relation to addiction and mental health. Finally, there is a need for better understanding of the mechanisms of action of synthetic cannabinoids and their interactions with other drugs and chemicals.

Synthesis Methods

The synthesis of MMB-FUBINACA involves the reaction of 3,5-dimethylbenzoic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid to yield the final product. The synthesis method of MMB-FUBINACA is relatively simple and can be carried out in a standard laboratory setting.

Scientific Research Applications

MMB-FUBINACA has been widely used in scientific research to study the endocannabinoid system and its effects on the brain and body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. MMB-FUBINACA has also been used to investigate the effects of synthetic cannabinoids on gene expression and cell signaling pathways.

properties

CAS RN

724429-82-7

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C16H17NO2/c1-11-7-12(2)9-13(8-11)16(18)17-14-5-4-6-15(10-14)19-3/h4-10H,1-3H3,(H,17,18)

InChI Key

YVPVJFFDIZLDJW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)C

Origin of Product

United States

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